REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[C:5]([N:18]=[N+]=[N-])=[CH:6][C:7]1[S:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:10][CH:11]=1)[CH3:2]>C1(C)C(C)=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[NH:18][C:11]2[CH:10]=[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[S:8][C:7]=2[CH:6]=1)=[O:21])[CH3:2]
|
Name
|
2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CC=1SC(=CC1)C1=CC=CC=C1)N=[N+]=[N-])=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (using silica gel 60-120 and 15% EtOAc in hexane as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N1)C=C(S2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: CALCULATEDPERCENTYIELD | 23.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |